molecular formula C20H22ClN3O3S B4897356 2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide

2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide

Cat. No. B4897356
M. Wt: 419.9 g/mol
InChI Key: GVPCDDVHVALIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and protein function. HDACs are overexpressed in many types of cancer, and inhibiting their activity can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide in lab experiments is its potential as a drug candidate. It has been shown to have anticancer properties and has potential as a treatment for other diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.

Future Directions

There are many potential future directions for research on 2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide. One direction is to further study its mechanism of action and optimize its use as a drug. Another direction is to study its potential use in combination with other drugs to enhance its effectiveness. Additionally, it could be studied for its potential use in other diseases beyond cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide involves a multistep process that includes the use of various reagents and solvents. The synthesis starts with the reaction of 2-chloro-4-nitroaniline with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then reacted with pentanoyl chloride and thiosemicarbazide to form the final product.

Scientific Research Applications

2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide has been studied for its potential use in various research fields. It has been shown to have anticancer properties and has been studied as a potential treatment for breast cancer, ovarian cancer, and lung cancer. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-[2-methoxy-4-(pentanoylcarbamothioylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-3-4-9-18(25)24-20(28)22-13-10-11-16(17(12-13)27-2)23-19(26)14-7-5-6-8-15(14)21/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,26)(H2,22,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPCDDVHVALIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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